6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile
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Overview
Description
6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is a synthetic organic compound that features a thiazole ring and a nicotinonitrile moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with an appropriate reagent such as phosphorus pentachloride (PCl5) to form the corresponding acid chloride. This intermediate is then reacted with ethanolamine to yield 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
Etherification: The 2-(4-methyl-1,3-thiazol-5-yl)ethanol is then reacted with 6-chloronicotinonitrile in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Amino derivatives of the nicotinonitrile moiety
Substitution: Substituted nicotinonitrile derivatives
Scientific Research Applications
6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 6-Chloronicotinonitrile
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanol
Uniqueness
6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is unique due to its combination of a thiazole ring and a nicotinonitrile moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRTXHQUJXVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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